N-[(2-Chloro-5-nitrophenyl)methylidene]-4-methylbenzene-1-sulfonamide
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Overview
Description
N-[(2-Chloro-5-nitrophenyl)methylidene]-4-methylbenzene-1-sulfonamide is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Chloro-5-nitrophenyl)methylidene]-4-methylbenzene-1-sulfonamide typically involves the condensation reaction between 2-chloro-5-nitrobenzaldehyde and 4-methylbenzenesulfonamide. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
N-[(2-Chloro-5-nitrophenyl)methylidene]-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amino derivatives .
Scientific Research Applications
N-[(2-Chloro-5-nitrophenyl)methylidene]-4-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2-Chloro-5-nitrophenyl)methylidene]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-[(2-Chloro-5-nitrophenyl)methylidene]hydroxylamine
- N-[(2-Chloro-5-nitrophenyl)methylidene]-2-methylbenzohydrazide
Uniqueness
N-[(2-Chloro-5-nitrophenyl)methylidene]-4-methylbenzene-1-sulfonamide stands out due to its unique combination of functional groups, which confer distinct reactivity and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound in various research fields .
Properties
CAS No. |
918308-00-6 |
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Molecular Formula |
C14H11ClN2O4S |
Molecular Weight |
338.8 g/mol |
IUPAC Name |
N-[(2-chloro-5-nitrophenyl)methylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H11ClN2O4S/c1-10-2-5-13(6-3-10)22(20,21)16-9-11-8-12(17(18)19)4-7-14(11)15/h2-9H,1H3 |
InChI Key |
RCNXAAROVQTYQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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